molecular formula C20H24Cl2N4O2S B10921442 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10921442
M. Wt: 455.4 g/mol
InChI Key: LKUHUHXLJCGCBT-UHFFFAOYSA-N
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Description

5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenoxy group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 2,4-dichlorophenol in the presence of a base.

    Formation of the triazole ring: This is typically done through a cycloaddition reaction involving an azide and an alkyne.

    Attachment of the diethylamino propyl group: This step involves the alkylation of the triazole ring with a suitable alkylating agent.

    Introduction of the thiol group: This can be achieved through the reaction of the triazole compound with a thiolating reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloaddition: Azides and alkynes under copper-catalyzed conditions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced derivatives: Formed from the reduction of the compound.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of triazole and thiol-containing compounds with biological targets. It may also serve as a probe for investigating enzyme activities.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals, and the thiol group can interact with biological targets such as enzymes and receptors.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol
  • 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
  • 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24Cl2N4O2S

Molecular Weight

455.4 g/mol

IUPAC Name

3-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H24Cl2N4O2S/c1-3-25(4-2)10-5-11-26-19(23-24-20(26)29)18-9-7-15(28-18)13-27-17-8-6-14(21)12-16(17)22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,24,29)

InChI Key

LKUHUHXLJCGCBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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